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Compound of Interest

Compound Name: 1-Acetyl-5-aminoindoline

Cat. No.: B1331524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-Acetyl-5-aminoindoline. Due to the limited availability of publicly accessible

experimental spectra, this document presents a compilation of predicted and typical

spectroscopic values based on the chemical structure and data from analogous compounds.

These data are intended to serve as a reference for researchers and scientists engaged in the

synthesis, characterization, and application of this and related molecules in drug development

and other scientific endeavors.

Chemical Structure and Properties
IUPAC Name: 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethanone Molecular Formula:

C₁₀H₁₂N₂O[1] Molecular Weight: 176.22 g/mol [1] CAS Number: 4993-96-8

Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for 1-
Acetyl-5-aminoindoline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.9 (Predicted) s 1H Ar-H (H-4)

~6.7 (Predicted) dd 1H Ar-H (H-6)

~6.6 (Predicted) d 1H Ar-H (H-7)

~4.0 (Predicted) t 2H N-CH₂

~3.5 (Predicted) br s 2H NH₂

~3.1 (Predicted) t 2H C-CH₂

~2.2 (Predicted) s 3H COCH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~168.5 (Predicted) C=O (Acetyl)

~145.0 (Predicted) C-5 (C-NH₂)

~138.0 (Predicted) C-3a

~128.0 (Predicted) C-7a

~116.0 (Predicted) C-6

~115.0 (Predicted) C-4

~108.0 (Predicted) C-7

~50.0 (Predicted) C-2 (N-CH₂)

~28.0 (Predicted) C-3 (C-CH₂)

~24.0 (Predicted) CH₃ (Acetyl)
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Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 (Predicted) Strong, Broad N-H Stretch (Amine)

~3050-3000 (Predicted) Medium C-H Stretch (Aromatic)

~2950-2850 (Predicted) Medium C-H Stretch (Aliphatic)

~1640 (Predicted) Strong C=O Stretch (Amide)

~1600, ~1500 (Predicted) Medium-Strong C=C Stretch (Aromatic)

~1370 (Predicted) Medium C-N Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

176.10 [M]⁺ (Molecular Ion)

134.08 [M - COCH₂]⁺

119.07 [M - NH₂ - COCH₃]⁺

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above. These protocols are standard for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation:

Approximately 5-10 mg of 1-Acetyl-5-aminoindoline is accurately weighed and dissolved in

~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00

ppm), although modern spectrometers can reference the residual solvent peak.

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.

Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic

molecules.

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of the ¹³C isotope.

Spectral Width: A wider spectral width of 0 to 220 ppm is used.

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed.

Phase and baseline corrections are applied.

Chemical shifts are referenced to TMS or the residual solvent peak.
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Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

A small amount of the solid 1-Acetyl-5-aminoindoline is placed directly onto the ATR

crystal.

A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is standard.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of the empty ATR crystal is recorded and automatically subtracted

from the sample spectrum.

Data Analysis: The positions and intensities of the absorption bands are correlated with known

vibrational frequencies of functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation

pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI).
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Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently

volatile and thermally stable, through a gas chromatograph (GC-MS).

EI-MS Acquisition:

Ionization Energy: A standard electron energy of 70 eV is used to induce ionization and

fragmentation.

Mass Range: A scan range of m/z 40-500 is typically appropriate.

Source Temperature: The ion source temperature is maintained at approximately 200-250

°C.

Data Analysis:

The mass-to-charge ratio (m/z) of the molecular ion peak ([M]⁺) is used to determine the

molecular weight.

The fragmentation pattern is analyzed to identify characteristic fragment ions, which can

provide structural information.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 1-Acetyl-5-aminoindoline.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of 1-Acetyl-
5-aminoindoline. For definitive characterization, it is recommended that researchers acquire

experimental data on their synthesized material and compare it with the predictive information

provided herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1331524#spectroscopic-data-nmr-ir-ms-of-1-acetyl-
5-aminoindoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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